![molecular formula C6H7ClN2O B2452122 2-chloro-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-one CAS No. 1260878-98-5](/img/structure/B2452122.png)
2-chloro-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-one
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Overview
Description
“2-chloro-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-one” is a chemical compound that contains a pyrazole ring. Pyrazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is a key component in the development of new drugs .
Synthesis Analysis
The synthesis of pyrazole-containing compounds often involves intermediate derivatization methods . For instance, the synthesis of a similar compound, “(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl) (2-fluorophenyl) methanone”, was achieved via a three-step procedure including a Buchwald–Hartwig arylamination with benzophenone imine and a highly regioselective nucleophilic aromatic substitution .Molecular Structure Analysis
The molecular structure of pyrazole-containing compounds is characterized by a five-membered heterocyclic ring with three carbon atoms and two nitrogen atoms . One nitrogen atom bears a hydrogen atom, and the other is referred to as pyrrole type nitrogen .Chemical Reactions Analysis
Pyrazole-containing compounds show a broad range of chemical reactions. For instance, the compound “1,3-dimethyl-1H-pyrazol-4-yl) (2-fluorophenyl) methanone” was synthesized via a reaction involving chlorination of “(5-hydroxy-1,3-dimethyl-1H-pyrazol-4-yl) (2-fluorophenyl) methanone” which was prepared by acylation of 1,3-dimethyl-5-pyrazolone .Scientific Research Applications
Crystal Structure Analysis
The compound 2-chloro-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-one can be used in the study of crystal structures. For instance, it can be used to synthesize 1-methyl-1H-pyrazol-2-ium nitrate, a compound with a unique crystal structure .
Biological Marker and Imaging
This compound can be used as an intermediate for fluorescent dyes, which are primarily used in biological marking and bioimaging research .
Enzyme Substrate
It can also serve as an enzyme substrate to detect the activity of certain fluorescent molecules .
Antimicrobial Potential
Some derivatives of this compound have shown good antimicrobial potential .
Synthesis of High Energy Insensitive Explosives
The compound 1-methyl-3,4,5-trinitropyrazole, a high energy insensitive simple explosive, can be synthesized from 1-methylpyrazole by nitration to 1-methyl-3,4,5-trinitropyrazole .
Organic Intermediate
The compound is an organic intermediate with research value and application prospect .
Mechanism of Action
Target of Action
Similar compounds, such as pyrazole derivatives, have been known to exhibit diverse pharmacological effects . They have been reported to show potent antileishmanial and antimalarial activities .
Mode of Action
It can be inferred from related studies that pyrazole derivatives interact with their targets, leading to changes that result in their pharmacological effects .
Biochemical Pathways
Related compounds have been shown to affect various pathways, leading to their diverse pharmacological effects .
Result of Action
Related compounds have been shown to exhibit diverse pharmacological effects, including antileishmanial and antimalarial activities .
properties
IUPAC Name |
2-chloro-1-(2-methylpyrazol-3-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c1-9-5(2-3-8-9)6(10)4-7/h2-3H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLWHWHMELLDQPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-one | |
CAS RN |
1260878-98-5 |
Source
|
Record name | 2-chloro-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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